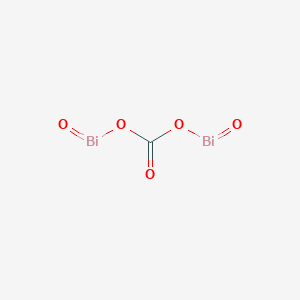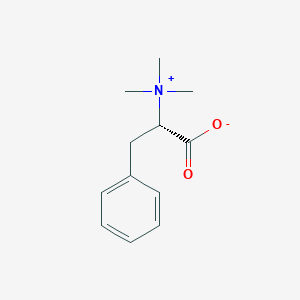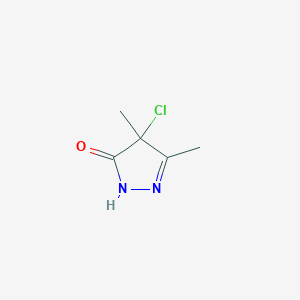![molecular formula C13H9NO B048255 10-Hydroxybenzo[h]quinoline CAS No. 33155-90-7](/img/structure/B48255.png)
10-Hydroxybenzo[h]quinoline
説明
10-Hydroxybenzo[h]quinoline, also known as HBQ, is a compound that has been extensively studied due to its unique properties . It is known for its ability to undergo proton transfer in both the ground and excited singlet state . The incorporation of electron acceptor substituents on position 7 of the HBQ backbone can lead to the appearance of a keto tautomer in the ground state and changes in the excited state potential energy surface .
Synthesis Analysis
The proton transfer in 10-Hydroxybenzo[h]quinoline and structurally modified compounds has been investigated experimentally and theoretically . The process is strongly solvent-dependent, and in the ground state, the equilibrium could be driven from the enol to the keto form by changing the solvent .Molecular Structure Analysis
The molecular structure of 10-Hydroxybenzo[h]quinoline is complex and involves a process known as Excited State Intramolecular Proton Transfer (ESIPT) . This process involves a proton (or hydrogen atom) transfer through a pre-existing ground state hydrogen bond, giving rise to another tautomer in the excited state .Chemical Reactions Analysis
The chemical reactions of 10-Hydroxybenzo[h]quinoline are primarily centered around its ability to undergo proton transfer . This process is strongly influenced by the solvent used and the presence of electron acceptor substituents on the HBQ backbone .Physical And Chemical Properties Analysis
The physical and chemical properties of 10-Hydroxybenzo[h]quinoline are largely determined by its unique molecular structure . The compound’s ability to undergo proton transfer results in distinct photophysical properties in the excited state .科学的研究の応用
Proton Transfer Studies
HBQ has been extensively used in studies related to proton transfer. The proton transfer in HBQ and structurally modified compounds was investigated both experimentally and theoretically . The incorporation of electron acceptor substituents on position 7 of the HBQ backbone led to the appearance of a keto tautomer in the ground state and changes in the excited state potential energy surface .
Excited State Intramolecular Proton Transfer (ESIPT)
HBQ is an extensively studied ESIPT molecular system . The ESIPT process has been intensively studied experimentally and computationally in various systems . The ESIPT reactions have become a field of active research due to the applications of ESIPT exhibiting molecules as laser dyes, photo stabilizers, photo switches, and light-emitting materials for electroluminescent devices .
Nonadiabatic Quantum Dynamics
The photoinduced nonadiabatic dynamics of the enol-keto isomerization of HBQ are studied computationally using high-dimensional quantum dynamics . The wave packet calculations predict a time scale of 10–15 fs for the photoreaction .
Detection of Boronic Acids
HBQ is used to detect boronic acids in reactions and boron-containing compounds on solid support .
Proton Transfer-Fluorescence Probe
HBQ is also used as a proton transfer-fluorescence probe to be applied to human serum albumin and beaver apomyoglobin .
Development of Organic Light Emitting Devices
Some metal complexes of HBQ have been reported to exhibit high electroluminescence quantum efficiency and admirable thermal stability, making them prospective materials for the development of organic light emitting devices .
作用機序
Target of Action
The primary target of 10-Hydroxybenzo[h]quinoline (HBQ) is the proton (or hydrogen atom) in the molecule . This proton is involved in a pre-existing ground state hydrogen bond, which is crucial for the compound’s action .
Mode of Action
HBQ undergoes a process known as Excited State Intramolecular Proton Transfer (ESIPT) . In this process, the proton transfers through the hydrogen bond, giving rise to another tautomer in the excited state . The incorporation of electron acceptor substituents on position 7 of the HBQ backbone leads to the appearance of a keto tautomer in the ground state and changes in the excited state potential energy surface . Both processes are strongly solvent dependent .
Biochemical Pathways
The ESIPT process in HBQ results in a structural change, where the excited tautomer possesses photophysical properties different from those of the ground state species . This process has been intensively studied experimentally and computationally in various systems .
Pharmacokinetics
It’s known that the equilibrium between the enol and keto forms of hbq in the ground state can be driven by a change of solvent . This suggests that the bioavailability of HBQ could be influenced by the solvent environment.
Result of Action
The result of the ESIPT process in HBQ is the dominance of the keto-like form in the excited state . This leads to the observed orange-red fluorescence recognized as a keto-tautomer (K) emission . The ESIPT in HBQ is a direct consequence of very strong intramolecular hydrogen bonding .
Action Environment
The action of HBQ is strongly influenced by the solvent environment . The equilibrium between the enol and keto forms in the ground state can be driven by a change of solvent . Furthermore, the ESIPT path exhibits a potential energy barrier resulting in an incoherent rate governed process . This suggests that the action, efficacy, and stability of HBQ can be significantly affected by environmental factors.
Safety and Hazards
特性
IUPAC Name |
1H-benzo[h]quinolin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c15-11-5-1-3-9-6-7-10-4-2-8-14-13(10)12(9)11/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFJWYZMQAEBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=C3C(=CC=CN3)C=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40954770 | |
| Record name | Benzo[h]quinolin-10(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hydroxybenzo[h]quinoline | |
CAS RN |
33155-90-7 | |
| Record name | 4-Hydroxy-5-azaphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033155907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzo[h]quinolin-10(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40954770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Hydroxybenzo[h]quinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol](/img/structure/B48206.png)
